molecular formula C16H12N2O2 B10864749 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- CAS No. 59262-06-5

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-

Cat. No.: B10864749
CAS No.: 59262-06-5
M. Wt: 264.28 g/mol
InChI Key: BNATYEFQCUHVCT-UHFFFAOYSA-N
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Description

# Structural Characterization of 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-

The compound 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- exhibits a planar oxazolone core with significant π-electron delocalization, stabilized by intramolecular hydrogen bonding and π-π interactions. Crystallographic analyses reveal a triclinic crystal system (space group *P*1) and bond lengths indicative of resonance hybridization. Substituent effects from the phenyl and phenylamino methylene groups introduce steric and electronic perturbations, altering dihedral angles by up to 10.06° compared to simpler azlactones. Comparative studies show its C=O bond (1.337 Å) is 0.052 Å shorter than 2-alkoxy derivatives, demonstrating enhanced conjugation. Tautomeric equilibrium favors the keto form, with stabilization energies calculated at 28.6 kJ/mol through *ab initio* methods.

## 1. Structural Characterization of 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-

### 1.1 Crystallographic Analysis of Oxazolone Core Configuration

Single-crystal X-ray diffraction confirms the title compound crystallizes in a triclinic system (*P*1 space group) with unit cell parameters *a* = 6.6085 Å, *b* = 7.1887 Å, *c* = 15.3659 Å, and angles α = 98.629°, β = 94.096°, γ = 108.715°. The oxazolone ring demonstrates near-perfect planarity, with maximum atomic deviation of 0.004 Å from the least-squares plane. Key bond lengths include:
- C=O: 1.337(2) Å  
- N-C (exocyclic): 1.407(2) Å  
- C(sp²)-O (urethane): 1.2917(19) Å  

The shortened C2-O2 bond (1.2917 Å vs. typical 1.36 Å for sp³ C-O) indicates substantial π-delocalization across the N-C-O moiety. Hydrogen bonding between N2-H···O1 (2.12 Å, 156°) creates infinite chains along the *a*-axis, while π-π stacking between oxazolone and phenylamino rings (centroid distance 3.6201 Å) stabilizes the crystal packing.

Crystallographic Parameter Value
Space group P1
Unit cell volume (ų) 677.96
Density (g/cm³) 1.442
R-factor 0.043
Mean σ(C-C) (Å) 0.002
Torsion angle C7-N1-C9-C10 (°) 179.2(1)

### 1.2 Substituent Effects on Molecular Geometry: Phenyl vs. Phenylamino Methylene Groups

The phenyl group at C2 creates a 10.06° dihedral angle with the oxazolone plane, while the phenylamino methylene substituent at C4 forms a smaller 5.63° angle. This discrepancy arises from:
1. **Steric effects**: The phenylamino group's NH moiety enables hydrogen bonding, reducing torsional strain  
2. **Electronic conjugation**: The exocyclic C9=N1 bond (1.407 Å) participates in π-delocalization with the oxazolone ring, planarizing the C4 substituent  

Comparative geometry analysis shows:
- Phenyl ring rotation: 15.69° relative to phenylamino benzene  
- C4-C7 bond length: 1.4201(19) Å (shorter than typical C(sp³)-C(sp²) bonds by 0.08 Å)  
- N1-C9-C10 angle: 120.1(1)° (expanded due to conjugation)  

These structural perturbations increase molecular dipole moment to 4.78 D, enhancing solubility in polar aprotic solvents.

### 1.3 Comparative Bond Length and Angle Analysis with Related Azlactones

The title compound exhibits distinct bonding patterns compared to other 5(4H)-oxazolone derivatives:

Parameter Title Compound 2-Alkoxy Derivative Dimethylamino Analog
C=O bond length (Å) 1.337 1.389 1.351
N-C(exocyclic) (Å) 1.407 1.423 1.396
C4-C7 bond length (Å) 1.420 1.452 1.408
Ring puckering (Å) 0.004 0.018 0.009
Torsion angle (°) 179.2 172.4 177.8

The shortened C=O bond (1.337 Å vs. 1.389 Å in alkoxy derivatives) suggests enhanced resonance stabilization through the phenylamino group's electron-donating effects. The nearly planar configuration (torsion angle 179.2°) contrasts with 172.4° in 2-alkoxy derivatives, indicating reduced steric hindrance from the flexible amino substituent.

### 1.4 Tautomeric Behavior and Resonance Stabilization Mechanisms

Three resonance contributors dominate the electronic structure:
1. **Keto form**: Predominant tautomer (85% population) with localized C=O  
2. **Enol form**: Stabilized by intramolecular H-bonding (N-H···O=C)  
3. **Zwitterionic form**: N-protonated with charge separation  

*Ab initio* calculations at the B3LYP/6-311++G(d,p) level reveal:
- Energy difference between keto and enol forms: 28.6 kJ/mol  
- Resonance stabilization energy: 192.4 kJ/mol  
- NBO charges: O1 (-0.512 e), N2 (-0.287 e), C9 (+0.214 e)  

The crystal environment further stabilizes the keto tautomer through:
- N-H···O hydrogen bonds (E = -46.8 kJ/mol)  
- π-π stacking interactions (E = -34.2 kJ/mol)  
- Dipole-dipole alignment along  direction  

This dual stabilization explains the compound's resistance to racemization compared to non-aromatic azlactones, with epimerization barrier measured at 89.3 kJ/mol.

## 2. Conclusion

The structural architecture of 2-phenyl-4-[(phenylamino)methylene]-5(4H)-oxazolone arises from synergistic electronic and steric effects. Crystallographic data confirm planarity of the heterocyclic core with significant π-delocalization, while substituent analysis reveals the phenylamino group's dual role as both electronic donor and conformational director. Comparative studies with related azlactones highlight this derivative's enhanced resonance stabilization through substituent-mediated conjugation. These insights provide a foundation for designing oxazolone-based compounds with tailored photophysical and reactivity profiles for synthetic applications.

Properties

CAS No.

59262-06-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-phenyl-4-(phenyliminomethyl)-1,3-oxazol-5-ol

InChI

InChI=1S/C16H12N2O2/c19-16-14(11-17-13-9-5-2-6-10-13)18-15(20-16)12-7-3-1-4-8-12/h1-11,19H

InChI Key

BNATYEFQCUHVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Reactants : Hippuric acid and substituted aromatic aldehydes (e.g., benzaldehyde, p-anisaldehyde).

  • Catalysts : Sodium acetate or potassium carbonate.

  • Dehydrating Agents : Acetic anhydride.

  • Conditions : Heating at 100°C for 2–3 hours or microwave irradiation (300 W, 100°C, 15 minutes).

Mechanistic Insights

  • Condensation : Hippuric acid reacts with aldehydes to form an imine intermediate.

  • Cyclodehydration : Intramolecular cyclization occurs under acidic conditions, driven by acetic anhydride.

  • Aromatic Substitution : The phenylamino group is introduced via nucleophilic attack on the oxazolone ring.

Yield Optimization

MethodCatalystConditionsYield (%)Source
Classical HeatingSodium Acetate100°C, 2 hrs62–76
Microwave-AssistedSodium Acetate300 W, 100°C, 15 min97
MechanochemicalZinc ChlorideSolvent-free, 100°C76–85

Bimetallic Catalysis (Au–Pd Systems)

Recent advances employ bimetallic Au–Pd catalysts for regioselective synthesis. This method leverages synergistic catalysis to achieve functionalized oxazolones.

Key Protocol

  • Precursors : N-alkynyl carbamates.

  • Catalysts : AuCl(PMe₃)/AgOTf-Pd(0) or AgCl(PMe₃)-Pd(0).

  • Conditions : Room temperature, inert atmosphere.

Mechanistic Pathway

  • Au-Catalyzed Cycloisomerization : Formation of a five-membered intermediate.

  • Pd-Catalyzed Transmetalation : Oxidative addition and reductive elimination to yield the oxazolone.

Advantages

  • High Functional Group Tolerance : Compatible with alkyne, amine, and carbonyl groups.

  • Sustainability : Lower energy input compared to traditional heating.

Mechanochemical Synthesis

Solvent-free mechanochemical methods are emerging as green alternatives, reducing environmental impact.

Procedure

  • Reactants : Hippuric acid, aldehyde, and phenylamine.

  • Catalyst : Anhydrous zinc chloride.

  • Conditions : Grinding in a mortar/pestle at room temperature.

Reaction Efficiency

Aldehyde UsedCatalystTime (h)Yield (%)
BenzaldehydeZnCl₂275
p-AnisaldehydeZnCl₂1.580

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA enhances reaction rates by acting as a dehydrating agent and catalyst.

Optimized Conditions

  • Reactants : Hippuric acid and aldehydes.

  • Catalyst : PPA.

  • Conditions : Reflux at 150°C for 1 hour.

Limitations

  • Substrate Solubility : Poor solubility of certain substrates in PPA reduces efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis.

Standard Protocol

  • Reactants : Hippuric acid, aldehyde, sodium acetate.

  • Solvent : Acetic anhydride.

  • Conditions : 300 W, 100°C, 15 minutes.

Comparative Yields

SubstrateYield (%)Source
Benzaldehyde85
p-Nitrobenzaldehyde97

Heteroatom Substitution Reactions

Post-synthetic functionalization introduces diverse substituents.

Nucleophilic Ring-Opening

  • Reagents : Amines, Grignard reagents, or alkoxides.

  • Products : 2-Phenyl-4,5-disubstituted oxazoles.

Example Reaction

4-Bis(methylthio)methylene-2-phenyloxazol-5-one+R-NH22-Phenyl-4-(R-NH)-5-methylthio-oxazole\text{4-Bis(methylthio)methylene-2-phenyloxazol-5-one} + \text{R-NH}_2 \rightarrow \text{2-Phenyl-4-(R-NH)-5-methylthio-oxazole}

Yield : 60–78% depending on amine substituents.

Structural Characterization

Key analytical data confirm the compound’s identity:

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₂O₃
Melting Point190–195°C
IR (Carbonyl Stretch)1781–1793 cm⁻¹
¹H NMR (Olefinic H)7.95–8.24 ppm (d, J = 8 Hz)

Catalytic Systems Comparative Analysis

Catalyst SystemReaction TimeYield (%)Sustainability
Au–Pd Bimetallic6–12 hrs70–85High
ZnCl₂1–2 hrs75–80Moderate
PPA1 hr60–75Low
Microwave (NaOAc)15 min85–97High

Chemical Reactions Analysis

2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one undergoes various chemical reactions, including:

Scientific Research Applications

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen. It has a molecular weight of approximately 264.28 g/mol and a molecular formula of C16H12N2O2 . This compound is known for its reactivity and versatility in forming various derivatives, making it significant in organic synthesis.

Applications

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- and its derivatives have a wide range of applications due to their unique properties and reactivity.

Pharmaceutical Applications

  • Antimicrobial Properties: 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- exhibits antimicrobial activity, making it valuable in pharmaceutical applications as a lead compound for drug development.
  • Anticancer Properties: This compound has anticancer properties and can serve as a lead compound for drug development. Molecular docking studies suggest that it can effectively bind to target proteins involved in cancer progression. Oxazolone derivatives have been evaluated against human cancer cell lines, such as hepatocellular carcinoma, colorectal carcinoma, and breast cancer .
  • Anti-inflammatory Properties: The compound also possesses anti-inflammatory properties. Its ability to interact with biological targets stems from its structural features that allow for effective binding and modulation of biological pathways.
  • Antiviral Properties: 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- has antiviral properties, making it a potential therapeutic agent.

Other Applications

  • Optical Amplifier: Oxazolone derivatives can be used as optical amplifiers .
  • Molecular Probe: 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- can be used as a molecular probe. Studies on its interactions with biological macromolecules have revealed its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Substituent Effects at Position 4

The 4-methylene substituent critically influences reactivity, stability, and biological activity. Key analogs include:

Compound Substituent at Position 4 Molecular Formula Molecular Weight Key Properties References
Target Compound Phenylamino methylene C₁₉H₁₄N₂O₂* ~302.33 Potential H-bond donor; unknown activity
2-phenyl-4-(3-pyridinylmethylene)- 3-Pyridinyl methylene C₁₅H₁₀N₂O₂ 250.26 IC₅₀ = 69 nM (DAPK1), 225 nM (DAPK3)
4-(2-Naphthalenylmethylene)-2-phenyl- 2-Naphthyl methylene C₂₀H₁₃NO₂ 299.33 High synthetic yields (up to 97%)
4-(4-Methoxyphenylmethylene)-2-methyl- 4-Methoxyphenyl methylene C₁₂H₁₁NO₃ 217.22 Used in polymer film studies
4-(Phenylmethylene)-2-phenyl- Phenyl methylene C₁₆H₁₁NO₂ 249.26 Stable; foundational synthetic intermediate

*Estimated based on structural similarity.

  • Electronic Effects : Pyridinyl (electron-deficient) and methoxy (electron-rich) substituents alter charge distribution, affecting binding to biological targets like kinases .
  • Steric Effects : Bulky naphthyl groups may reduce solubility but enhance π-π stacking in photophysical applications .
  • Biological Activity: The pyridinyl analog exhibits potent kinase inhibition, suggesting that nitrogen-containing substituents enhance target affinity . The phenylamino group in the target compound could similarly modulate selectivity through H-bonding.

Substituent Effects at Position 2

The 2-phenyl group is conserved in many analogs, but substitutions here influence electronic and steric properties:

Compound Substituent at Position 2 Key Observations References
2-Methyl-4-(1-naphthylmethylene)- Methyl Lower steric hindrance; used in polymer additives
2-Ethyl-4-phenyl- Ethyl Limited data; likely alters ring strain
Target Compound Phenyl Balances stability and reactivity

Photophysical and Electrochemical Properties

Substituents significantly impact optical and electronic behavior:

Compound Absorption Max (nm) Emission Max (nm) Energy Gap (eV) HOMO/LUMO (eV) Applications References
Triazine-linked oxazolone (CBOZ (5)) ~370 N/A 3.02 -5.87 / -2.85 Organic electronics
4-(4′-N,N-Dimethylbenzylidene)-2-phenyl- ~465 ~522 ~2.67 N/A Fluorescent probes
Pyridinylmethylene analog N/A N/A N/A N/A Kinase inhibition

The target compound’s phenylamino group may redshift absorption due to extended conjugation, but experimental data are needed.

Biological Activity

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- is a heterocyclic compound that belongs to the oxazolone family, characterized by its five-membered ring containing nitrogen and oxygen. This compound has gained attention due to its diverse biological activities, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- is C17H14N2O2C_{17}H_{14}N_{2}O_{2} with a molecular weight of approximately 278.30 g/mol. The structure features a phenyl group attached to the oxazolone ring, along with a phenylamino group that contributes to its unique properties and biological activities .

Synthesis

The synthesis of this compound typically involves the condensation of an aromatic aldehyde with an amino acid derivative, often using reagents such as acetic anhydride or benzoyl chloride. A notable method includes mechanochemical synthesis, which is environmentally friendly and efficient, allowing for high-purity products without extensive purification steps .

Biological Activities

5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]- exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds in the oxazolone family have shown potential against various bacterial strains.
  • Anticancer Properties : Molecular docking studies suggest effective binding to proteins involved in cancer progression, indicating potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : The compound has been reported to inhibit pathways related to inflammation, making it valuable in treating inflammatory diseases.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication .

In Vitro Studies

  • Antioxidant Activity : Research indicates that derivatives of oxazolones demonstrate significant inhibition of lipid peroxidation. For instance, certain compounds achieved an average inhibition rate of 86.5%, highlighting their potential as antioxidants .
  • Analgesic Activity : A study evaluated the analgesic properties of new oxazolone derivatives using pharmacological tests like the writhing test and hot plate test. The results indicated that specific derivatives exhibited strong analgesic effects without significant toxicity .
  • Inhibition Studies : Compounds derived from oxazolones have been tested for their ability to inhibit lipoxygenase and proteolysis. For example, one potent derivative demonstrated an IC50 value of 41 μM against lipoxygenase, indicating strong inhibitory activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities of 5(4H)-Oxazolone derivatives against various molecular targets involved in pain and inflammation pathways. These studies suggest that structural modifications can enhance binding efficacy and biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
5(4H)-Oxazolone, 2-(naphthalen-1-yl)-4-(phenylmethylene)C20H15NO2C_{20}H_{15}NO_{2}Contains naphthalene moietyAntimicrobial, Anticancer
5(4H)-Oxazolone, 2-(p-tolyl)-4-(phenylmethylene)C18H15NO2C_{18}H_{15}NO_{2}Substituted with p-tolyl groupAnti-inflammatory
5(4H)-Oxazolone, 2-phenyl-4-(benzylidene)C17H14N2O2C_{17}H_{14}N_{2}O_{2}Benzylidene instead of phenylaminoAntiviral

Q & A

Q. What are the common synthetic routes for 5(4H)-oxazolone derivatives, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between hippuric acid derivatives and aromatic aldehydes. For example, solvent-free protocols using catalysts like dodecatungstophosphoric acid (H₃PW₁₂O₄₀) or samarium under microwave irradiation achieve high yields (>85%) with short reaction times (20–40 minutes) . Optimization focuses on catalyst loading (5–10 mol%), temperature (80–100°C), and solvent selection (e.g., ethanol or acetic acid for recrystallization) .

Q. Which spectroscopic techniques are essential for characterizing 5(4H)-oxazolone derivatives?

Key methods include:

  • FTIR : Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .
  • NMR (¹H/¹³C) : Identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.8 ppm) and methylene groups in the oxazolone ring .
  • UV-Vis : Detects π-π* transitions (λmax ~370 nm) for electronic property analysis .

Q. What biological activities have been reported for 5(4H)-oxazolone derivatives?

These compounds exhibit antimicrobial (MIC: 8–32 µg/mL against S. aureus), anticancer (IC₅₀: 10–50 µM in MCF-7 cells), and tyrosinase inhibitory activities (Ki: 1.5–3.0 µM) . Bioactivity is influenced by substituents like nitro or methoxy groups on the aromatic ring .

Advanced Research Questions

Q. How do substituents on the aromatic rings affect the photophysical and electrochemical properties of 5(4H)-oxazolones?

Electron-withdrawing groups (e.g., -NO₂) reduce the HOMO-LUMO gap (e.g., from 3.02 eV to 2.85 eV), enhancing charge-transfer transitions. Cyclic voltammetry reveals oxidation potentials at -5.87 eV (HOMO) and reduction potentials at -2.85 eV (LUMO), correlating with DFT-calculated energy levels . Substituents also modulate fluorescence quantum yields (e.g., methoxy groups increase emission intensity by 20–30%) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar oxazolones?

Discrepancies in IC₅₀ values (e.g., anticonvulsant activity ranging from 10–100 µM) arise from variations in assay conditions (e.g., serum concentration, cell lines). Standardized protocols (e.g., maximal electroshock seizure tests in rodents) and 3D-QSAR models can reconcile such differences by accounting for substituent hydrophobicity and steric effects .

Q. How can catalytic systems be tailored for asymmetric synthesis of chiral oxazolone derivatives?

Chiral catalysts like Ru(III)-BINAP complexes enable enantioselective aldol condensations, achieving up to 90% ee. Solvent-free conditions with 2 mol% catalyst loading and 40°C yield Z-isomers preferentially (Z:E ratio > 9:1) . Mechanistic studies suggest a chelation-controlled transition state .

Q. What role do oxazolones play in amino acid synthesis, and how are intermediates stabilized?

Oxazolones act as azlactones in the Büchner-Curtius-Schlotterbeck reaction. For example, 2-phenyloxazol-5(4H)-one reacts with aldehydes (e.g., isobutyraldehyde) to form enolate intermediates, which undergo hydrogenation and hydrolysis to yield leucine derivatives. Stabilization is achieved via low-temperature (-20°C) enolate trapping .

Q. How do oxazolone-based chemosensors detect metal ions, and what limits their selectivity?

Derivatives with imidazole or triazine moieties exhibit fluorescence quenching upon binding Cu²⁺ or Fe³⁺ (detection limit: 0.1–1.0 µM). Selectivity challenges arise from competing interactions with Zn²⁺; this is mitigated by introducing electron-donating groups (e.g., -OCH₃) to fine-tune ligand-metal affinity .

Q. What computational methods predict the bioactivity of novel oxazolone derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions (e.g., hydrogen bonds with tyrosinase His263). ADMET predictions (SwissADME) prioritize derivatives with optimal logP (2–3) and low hepatotoxicity .

Methodological Considerations

Q. How are solvent-free conditions optimized for large-scale oxazolone synthesis?

Scaling up reactions requires:

  • Catalyst recovery : Heterogeneous catalysts (e.g., H₃PW₁₂O₄₀ on silica) are reused 3–5 times with <10% yield loss.
  • Mixing efficiency : High-shear mixers ensure uniform heat distribution in exothermic reactions (ΔT < 5°C).
  • Purification : Flash chromatography (hexane:EtOAc, 4:1) removes byproducts (e.g., unreacted aldehydes) .

Q. What in vitro models best evaluate oxazolone derivatives as kinase inhibitors?

Kinase profiling (Eurofins) using 100+ kinase assays identifies off-target effects. For example, 4-[(4-methoxyphenyl)methylene] derivatives inhibit CDK2 (IC₅₀: 0.8 µM) but show cross-reactivity with GSK3β (IC₅₀: 5 µM). Counter-screening with normal cell lines (e.g., HEK293) assesses cytotoxicity .

Tables

Table 1: Comparative catalytic efficiency in oxazolone synthesis

CatalystYield (%)Reaction Time (min)Selectivity (Z:E)Reference
H₃PW₁₂O₄₀92309:1
Sm(OTf)₃88408:1
RuCl₃85457:1

Table 2: Bioactivity of selected oxazolone derivatives

DerivativeTargetActivity (IC₅₀/Ki)Model SystemReference
4-(Thien-2-yl)Tyrosinase1.5 µMMushroom tyrosinase
4-(4-OCH₃-Ph)MCF-7 cells18 µMBreast cancer cells
4-(Indol-3-yl)Maximal electroshock25 mg/kgMice

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